![molecular formula C12H18N2O4S B4879298 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide, also known as MPB-PS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves the covalent modification of the catalytic cysteine residue of PTPs. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide reacts with the cysteine residue to form a stable sulfonamide bond, which inhibits the enzymatic activity of the PTP. This mechanism of action is unique compared to other PTP inhibitors, which typically bind to the active site of the enzyme.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin signaling and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting a potential role in cancer therapy. In addition, 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to modulate the immune response and has been investigated as a potential treatment for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in lab experiments is its potency and specificity as a PTP inhibitor. It has been shown to be effective at inhibiting several PTPs at low concentrations, making it a valuable tool for investigating the role of these enzymes in cellular processes. However, one limitation of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide is its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are specific to PTP inhibition.
Direcciones Futuras
There are several future directions for the use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in scientific research. One direction is the investigation of the role of PTPs in the immune response and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a treatment for autoimmune disorders. Another direction is the investigation of the role of PTPs in cancer progression and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a cancer therapy. Additionally, the development of more potent and selective PTP inhibitors based on the structure of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide may lead to new therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves several steps. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with N-methylpropylamine to form 2-methoxy-N-methyl-5-propylaminobenzoic acid. The final step involves the reaction of 2-methoxy-N-methyl-5-propylaminobenzoic acid with sulfonyl chloride to form 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been extensively used in scientific research as a potent inhibitor of PTPs. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate the role of these enzymes in various cellular processes.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-19(16,17)9-5-6-11(18-3)10(8-9)12(15)13-2/h5-6,8,14H,4,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHOLQWKJYAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

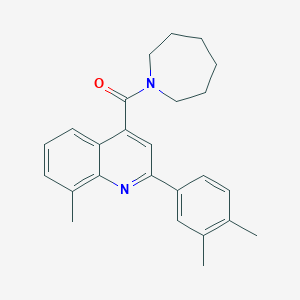
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
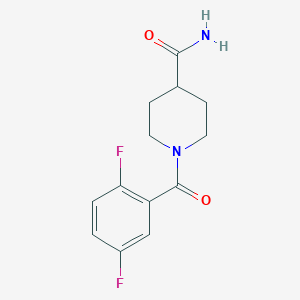
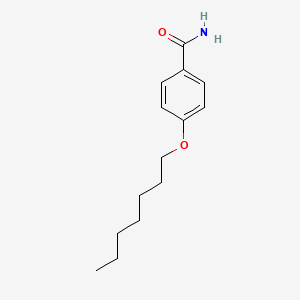
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
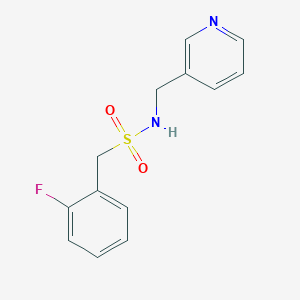
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)
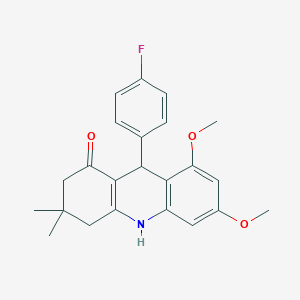
![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![methyl 2-chloro-5-{[({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4879309.png)
![6-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4879310.png)
![N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4879321.png)